2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-N-phenyl-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14(2)26(24,25)19-20-16-11-7-8-12-17(16)22(19)13-18(23)21(3)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIDFLHDUFGWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-based compounds can interact with various biological targets. For instance, some imidazole derivatives have shown antibacterial activities against various microorganisms
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole derivatives can exhibit a wide range of interactions with their targets, depending on the specific structure of the compound and the nature of the target. The compound’s isopropylsulfonyl group and N-methyl-N-phenylacetamide moiety may influence its interaction with its targets, but further studies are required to elucidate these interactions.
Biochemical Pathways
Imidazole and its derivatives are known to play important roles in various biochemical processes. For example, the imidazole ring is a key component of histidine, an amino acid that plays a crucial role in protein structure and function
Biological Activity
2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide, with the CAS number 886903-68-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.5 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 886903-68-0 |
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of various benzimidazole derivatives. In particular, compounds similar to this compound have been evaluated for their efficacy in treating seizures. Initial screenings utilized the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents.
Case Study: Anticonvulsant Screening
In a study conducted by Obniska et al., several derivatives were tested for their anticonvulsant properties. The results indicated that specific structural modifications significantly influenced their activity:
- Active Compounds : Among the tested compounds, those with a phenylpiperazine fragment demonstrated notable anticonvulsant activity.
- Dosage and Efficacy : The most effective compound showed protection in the MES test at doses of 100 mg/kg and 300 mg/kg, with the highest activity observed at different time intervals post-administration (0.5 h and 4 h) .
Hepatitis B Virus Activity
Another area of investigation includes the anti-hepatitis B virus (HBV) activity of isopropylsulfonyl benzimidazole derivatives. A series of compounds were synthesized and evaluated for their effectiveness against HBV. The findings suggested that certain modifications to the benzimidazole structure could enhance antiviral properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly affects biological activity. For instance:
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a promising candidate for drug development targeting various diseases. Its potential applications include:
- Anticancer Agents : Research indicates that compounds with benzimidazole cores often exhibit anticancer activity by interacting with specific biological targets involved in tumor growth and proliferation. The mechanism of action may involve inhibition of enzymes or receptors critical for cancer cell survival.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties. Further studies are needed to evaluate its effectiveness against specific bacterial or fungal strains.
Neurological Disorders
Emerging evidence suggests that compounds within this chemical class may influence neurobiological pathways, particularly those involved in neuroprotection and neuroinflammation . Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders such as Alzheimer's disease or multiple sclerosis.
Case Study 1: Anticancer Activity
A study investigated the effects of a similar benzimidazole derivative on cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction in vitro. The compound was shown to inhibit key signaling pathways involved in cancer progression, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In preclinical models of neurodegenerative diseases, compounds related to 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide demonstrated protective effects against oxidative stress-induced neuronal damage. These findings highlight the need for further exploration into its neuroprotective mechanisms and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Comparisons
Key Structural Variations
Sulfonyl vs. Sulfanyl Groups :
- The target compound’s isopropylsulfonyl group is more electron-withdrawing and oxidation-resistant than sulfanyl (e.g., 2-(methylthio) in compound 8a ), which may enhance metabolic stability .
- Compounds like N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () feature sulfanyl groups prone to oxidation, limiting their therapeutic utility .
Acetamide Substitutions :
- The N-methyl-N-phenyl substituent in the target compound increases steric bulk compared to simpler acetamides (e.g., N-(2-phenylthiazol-5-yl) in compound 9c ). This may influence receptor binding selectivity.
- Derivatives with heterocyclic acetamide substituents, such as 1,3,4-oxadiazole (), exhibit antioxidant activity due to electron-deficient aromatic systems, a feature absent in the target compound .
Benzimidazole Core Modifications :
- Chlorophenyl and bromophenyl substituents (e.g., compound 4g and 9c ) enhance halogen bonding interactions in docking studies, whereas the target’s isopropylsulfonyl group relies on steric and polar interactions .
- Cyclohexyl -substituted benzimidazoles (e.g., 10VP91 in ) demonstrate improved solubility due to aliphatic side chains, contrasting with the target’s aromatic N-phenyl group .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Metabolic Stability : The isopropylsulfonyl group in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to sulfanyl analogs .
- Bioavailability : The N-methyl-N-phenyl acetamide enhances lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration over polar derivatives like 8a (LogP ~2.5) .
- Therapeutic Potential: While the target compound lacks antioxidant or halogen-bonding motifs, its structural features suggest utility in CNS disorders or protease inhibition, warranting further mechanistic studies.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition or multi-step imidazole ring formation. Key steps include:
- Cycloaddition: Use Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system for azide-alkyne coupling. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
- Imidazole Formation: Condense glyoxal derivatives with primary amines under acidic conditions, followed by sulfonylation with isopropylsulfonyl chloride .
- Yield Optimization: Adjust reaction time (6–8 hours), use inert atmospheres to prevent oxidation, and recrystallize with ethanol for purification .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases). Analyze binding poses (e.g., π-π stacking with phenyl groups, hydrogen bonding via sulfonyl oxygen) .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Measure RMSD (<2 Å indicates stable binding) .
Q. What strategies resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Response Studies: Test across a concentration gradient (0.1–100 µM) to identify IC₅₀ values. Use MTT assays for cytotoxicity and microdilution for antimicrobial activity .
- Target Selectivity Profiling: Screen against panels of kinases or bacterial efflux pumps to identify primary targets .
- Meta-Analysis: Compare assay conditions (e.g., pH, serum content) across studies to isolate variables .
Q. How does the isopropylsulfonyl group influence the compound’s reactivity in SAR studies?
Methodological Answer:
- Electron-Withdrawing Effects: The sulfonyl group reduces electron density on the imidazole ring, altering nucleophilic attack sites. Compare with methylsulfonyl analogs via Hammett plots .
- Steric Effects: Substituent bulkiness (isopropyl vs. methyl) impacts binding pocket accessibility. Synthesize derivatives and measure Ki values .
Q. What analytical workflows validate purity in multi-step syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
